molecular formula C21H24N6O2 B2429276 N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898648-82-3

N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2429276
CAS No.: 898648-82-3
M. Wt: 392.463
InChI Key: UYFIYZQKDUYYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound features methoxyphenyl and pyrrolidinyl substituents, which may impart unique chemical and biological properties.

Properties

IUPAC Name

2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-28-17-9-5-7-15(13-17)22-19-24-20(23-16-8-6-10-18(14-16)29-2)26-21(25-19)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFIYZQKDUYYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Nucleophilic Substitution on Cyanuric Chloride

The most common approach to synthesizing asymmetrically substituted triazines involves sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases in the order: position 4 > position 2 > position 6 under controlled conditions.

Step 1: Di-Substitution with 3-Methoxyaniline
Cyanuric chloride is reacted with two equivalents of 3-methoxyaniline in anhydrous acetone at 0–5°C, using sodium bicarbonate as a base to neutralize HCl. This yields 2,4-bis(3-methoxyphenylamino)-6-chloro-1,3,5-triazine. The low temperature ensures selective substitution at the 4- and 2-positions while preserving the 6-chloro group.

Step 2: Substitution with Pyrrolidine
The intermediate is then treated with pyrrolidine in tetrahydrofuran (THF) at 60–80°C for 12–24 hours. The elevated temperature facilitates substitution at the less reactive 6-position, yielding the final product. Triethylamine is often added to scavenge HCl.

Representative Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 3-Methoxyaniline (2 eq) Acetone 0–5°C 2 h 75%
2 Pyrrolidine (1.2 eq) THF 60°C 18 h 68%

One-Pot Multi-Step Synthesis

To reduce purification steps, a one-pot method has been explored. Cyanuric chloride, 3-methoxyaniline, and pyrrolidine are combined in a polar aprotic solvent (e.g., dimethylformamide) with staggered additions. However, this approach risks over-substitution and requires stringent stoichiometric control.

Optimization Challenges

  • Order of Addition : Introducing 3-methoxyaniline before pyrrolidine minimizes cross-reactivity.
  • Base Selection : Potassium carbonate outperforms sodium bicarbonate in one-pot systems due to higher solubility in DMF.

Catalytic Coupling Approaches

Buchwald-Hartwig Amination

While less common for triazines, palladium-catalyzed C–N coupling has been adapted for introducing aryl groups. A pre-functionalized 6-chloro-2,4-diamino-1,3,5-triazine is reacted with 3-methoxybromobenzene under catalytic conditions.

Typical Reaction Setup

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene/water (3:1)
  • Yield: 62%

Purification and Characterization

Isolation Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The latter method achieves ≥95% purity, as confirmed by HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, Ar–H), 6.90 (s, 2H, NH), 3.85 (s, 6H, OCH₃), 3.45 (t, 4H, pyrrolidine–CH₂), 1.95 (quin, 4H, pyrrolidine–CH₂).
  • FT-IR : N–H stretch (3350 cm⁻¹), C=N (1550 cm⁻¹), C–O–C (1250 cm⁻¹).

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield Range
Stepwise Substitution High selectivity, scalable Multiple purification steps 65–75%
One-Pot Synthesis Reduced process time Lower yields, impurity formation 50–60%
Catalytic Coupling Applicable to diverse aryl groups High catalyst cost 60–70%

Industrial-Scale Considerations

Large-scale production faces challenges in HCl management and solvent recovery. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times.

Applications and Derivatives

The compound’s planar structure and electron-rich moieties make it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs) : As a hole-transport layer.
  • Anticancer Agents : Triazine derivatives exhibit topoisomerase inhibition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions could potentially target the triazine ring or the pyrrolidinyl group.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: It could be used in the development of new materials with specific electronic or optical properties.

Biology

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It could be used as a probe to study biological pathways.

Medicine

    Diagnostics: Use in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action for “N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
  • N2,N4-bis(3-methoxyphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

The unique combination of methoxyphenyl and pyrrolidinyl groups in “N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine” may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Biological Activity

N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : 2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
  • CAS Number : 898648-82-3
  • Molecular Formula : C21H24N6O2
  • Molecular Weight : 392.5 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazine Ring : This is achieved through cyclization reactions involving cyanuric chloride and appropriate amines.
  • Substitution Reactions : Methoxyphenyl groups are introduced via nucleophilic aromatic substitution.
  • Pyrrolidinyl Group Introduction : The pyrrolidinyl group is added through a substitution reaction using pyrrolidine.

These methods ensure high yields and purity suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound exhibits potential as a kinase inhibitor, which is significant in cancer therapy due to the role of dysregulated kinases in tumorigenesis.
  • Receptor Modulation : It may modulate receptor activity by binding to specific sites on protein targets, thereby influencing downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study evaluated its effects on various cancer cell lines and reported significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value in the low micromolar range.
Cell LineIC50 (µM)Mechanism
MCF75.0Apoptosis induction
A5497.5Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound:

  • A recent screening demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for this triazine derivative?

Methodological Answer:
The compound can be synthesized via a microwave-assisted one-pot method , adapted from protocols for analogous 6,N2-diaryl-1,3,5-triazine-2,4-diamines . Key steps include:

  • Reagents : Cyanoguanidine (2.5 mmol), 3-methoxybenzaldehyde (2.5 mmol), and pyrrolidine (2.5 mmol) in ethanol.
  • Conditions : Add concentrated HCl (0.21 mL), heat at 140°C in a microwave reactor (150 W, 50 minutes), followed by alkaline workup with 5N NaOH.
  • Purification : Recrystallization from ethanol or acetonitrile to achieve >75% yield.
    This method minimizes side reactions and enhances efficiency compared to conventional heating.

Advanced: How can 3D-QSAR modeling predict biological activity for this compound?

Methodological Answer:
3D-QSAR models (e.g., CoMFA or CoMSIA) can correlate structural features with antiproliferative activity. For triazine derivatives:

  • Grid Parameters : Use electrostatic (A) and steric (B) fields to map substituent effects .
  • Key Descriptors : The 3-methoxyphenyl groups contribute to hydrophobic interactions, while the pyrrolidine moiety enhances solubility and target binding.
  • Validation : Cross-validate with a test set (e.g., 20% of data) to ensure predictive power (q² > 0.5).
    This approach identifies critical substituents for optimizing activity against cancer cell lines.

Basic: What challenges arise during purification, and how are they resolved?

Methodological Answer:
Common challenges include low aqueous solubility and byproduct formation:

  • Low Solubility : Use mixed solvents (e.g., ethanol/water) for recrystallization .
  • Byproducts : Employ column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to separate unreacted amines or aldehyde residues .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 2.5–8.0 ppm) .

Advanced: What strategies improve aqueous solubility for pharmacological testing?

Methodological Answer:
Strategies to enhance solubility without compromising activity:

  • Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in THF), as demonstrated for morpholino-substituted triazines .
  • Co-Solvents : Use DMSO or PEG-400 (<10% v/v) in in vitro assays .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve bioavailability .

Basic: Which spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Detect methoxy (-OCH₃, δ ~3.8 ppm) and pyrrolidine protons (δ ~1.8–3.5 ppm). Aromatic protons appear at δ 6.5–7.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₃H₂₆N₆O₂: 442.2078).
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Advanced: How to design experiments for mechanism-of-action studies?

Methodological Answer:

  • Computational Screening : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR or CDK2) to identify binding modes .
  • Combination Studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay assays (combination index <1 indicates synergy) .
  • Resistance Profiling : Generate resistant cell lines via gradual dose escalation (6 months), then analyze ABC transporter overexpression via qPCR .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or cell-line heterogeneity:

  • Standardization : Use NCI-60 cell lines with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Dose-Response Curves : Calculate IC₅₀ values in triplicate (72-hour exposure, 10⁻⁹–10⁻⁴ M range).
  • Meta-Analysis : Compare data across studies using forest plots to identify outliers or trends .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential genotoxicity .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
  • Storage : Keep desiccated at -20°C to prevent hydrolysis of the triazine core .

Advanced: How to optimize reaction conditions using factorial design?

Methodological Answer:
Apply a 2³ factorial design to evaluate:

  • Factors : Temperature (120°C vs. 140°C), solvent (ethanol vs. DMF), and catalyst (HCl vs. H₂SO₄).
  • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis : Use ANOVA (p <0.05) to identify significant factors. For example, higher temperatures (140°C) and HCl improve yield .

Advanced: How can AI-driven simulations accelerate research?

Methodological Answer:

  • Reaction Prediction : Train neural networks (e.g., ChemProp) on PubChem data to predict optimal solvents or catalysts .
  • Process Optimization : Use COMSOL Multiphysics to model heat/mass transfer in microwave reactors, reducing trial runs by 40% .
  • Data Security : Encrypt datasets with AES-256 protocols to protect intellectual property .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.